what is 4-Desacetamido-4-fluoro Andarine-D4
what is 4-Desacetamido-4-fluoro Andarine-D4
An In-depth Technical Guide to 4-Desacetamido-4-fluoro Andarine-D4
Disclaimer: 4-Desacetamido-4-fluoro Andarine-D4 is a research chemical and analytical standard. There is a significant lack of published literature detailing its specific biological activity, quantitative preclinical data, or established experimental protocols. This guide synthesizes available chemical data with the well-documented pharmacology of its parent compound, Andarine (S-4), to provide a comprehensive technical overview for research professionals.
Introduction
4-Desacetamido-4-fluoro Andarine-D4 is a deuterated and fluorinated derivative of Andarine (S-4), a non-steroidal Selective Androgen Receptor Modulator (SARM)[1]. As a SARM, it is designed to exhibit tissue-selective anabolic effects, primarily in muscle and bone, by acting as a partial agonist at the Androgen Receptor (AR)[2][3][4]. The specific chemical modifications—fluorination and deuteration—suggest its primary application as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, such as those used in pharmacokinetics, metabolism studies, and anti-doping analysis[5][6][7].
The core structure is derived from Andarine, which was initially investigated for conditions like muscle wasting and osteoporosis before its development was halted[1][3]. The "D4" designation indicates the replacement of four hydrogen atoms with deuterium (B1214612) on the fluorophenoxy ring[8]. This modification is intended to increase the molecular weight and alter its fragmentation pattern in mass spectrometry without significantly changing its chemical properties, making it an ideal internal standard. Furthermore, deuteration can sometimes reduce the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be useful in pharmacokinetic studies[9][10][11].
Chemical and Physical Properties
The fundamental physicochemical properties of 4-Desacetamido-4-fluoro Andarine-D4 have been computed and are available in public chemical databases. These properties are essential for its handling, formulation, and use in analytical methodologies.
| Property | Value | Source |
| IUPAC Name | (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide | [PubChem][8] |
| Molecular Formula | C₁₇H₁₄D₄F₄N₂O₅ | [PubChem][8] |
| Molecular Weight | 406.32 g/mol | [PubChem][8] |
| Monoisotopic Mass | 406.10899118 Da | [PubChem][8] |
| CAS Number | Not available; parent (non-deuterated) compound is 401900-41-2 | [Biosynth][12] |
| Physical Form | Pale Yellow to Pale Beige Solid | [ChemicalBook][13] |
| Melting Point | 43 - 46°C | [ChemicalBook][13] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO | [ChemicalBook][13] |
| XLogP3 | 3.1 | [PubChem][8] |
Core Mechanism of Action and Signaling Pathway
The mechanism of action for 4-Desacetamido-4-fluoro Andarine-D4 is inferred from its parent compound, Andarine. Andarine is a partial agonist of the Androgen Receptor (AR)[3][4]. Unlike endogenous androgens like testosterone, which are full agonists, Andarine's partial agonism allows it to produce anabolic effects in tissues like skeletal muscle and bone while having a reduced effect on androgenic tissues such as the prostate[3][14].
The Androgen Receptor Signaling Cascade:
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Ligand Binding: The SARM enters the cell and binds to the AR located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).
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Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.
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Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.
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DNA Binding and Co-regulator Recruitment: The dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
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Transcriptional Regulation: The AR-DNA complex recruits co-activator and co-repressor proteins, initiating the transcription of genes involved in anabolic processes, such as muscle protein synthesis.
References
- 1. 4-Desacetamido-4-fluoro Andarine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Andarine - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Desacetamido-4-fluoro Andarine-D4 | C17H14F4N2O5 | CID 169437572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The effects of deuteration on the metabolism of halogenated anesthetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Desacetamido-4-fluoro Andarine | 401900-41-2 | FD80688 [biosynth.com]
- 13. 4-Desacetamido-4-fluoro Andarine-D4 CAS#: [m.chemicalbook.com]
- 14. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
